molecular formula C22H23IN2S B13860968 (2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide

(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide

Cat. No.: B13860968
M. Wt: 474.4 g/mol
InChI Key: SMJWNXMDSOFBPI-UHFFFAOYSA-M
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Description

(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide is a complex organic compound that belongs to the class of quinolinium iodides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide typically involves the reaction of 1-ethyl-2-methylquinolinium iodide with 3-ethyl-1,3-benzothiazole under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium chloride in aqueous solution.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide is used as a precursor in the synthesis of carbocyanine dyes. These dyes are widely used in various applications, including fluorescence microscopy and flow cytometry .

Biology

Its fluorescent properties make it useful as a staining agent for visualizing cellular components under a microscope .

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Preliminary studies suggest that it may have antimicrobial and anticancer properties, making it a promising candidate for drug development .

Industry

In the industrial sector, the compound is used in the production of dyes and pigments. Its unique structural properties make it suitable for use in various industrial applications, including the manufacturing of textiles and plastics .

Mechanism of Action

The mechanism of action of (2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to cellular components and altering their function. For example, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-2-methylquinolinium iodide
  • 2-methylquinoline ethyl iodide
  • Quinaldine ethiodide

Uniqueness

Compared to similar compounds, (2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide stands out due to its unique structural properties and diverse applications. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C22H23IN2S

Molecular Weight

474.4 g/mol

IUPAC Name

(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C22H23N2S.HI/c1-4-23-18(12-11-17-14-16(3)10-13-19(17)23)15-22-24(5-2)20-8-6-7-9-21(20)25-22;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

SMJWNXMDSOFBPI-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C3=[N+](C4=C(C=C3)C=C(C=C4)C)CC.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC3=[N+](C4=C(C=C3)C=C(C=C4)C)CC.[I-]

Origin of Product

United States

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